

Step-by-step guide to making 2-Methoxy-6(5H)-phenanthridinone

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Compound of Interest

Compound Name: 2-Methoxy-6(5H)-phenanthridinone

CAS No.: 38088-96-9

Cat. No.: B131370

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Application Note & Protocol

Topic: Step-by-Step Guide to the Synthesis of **2-Methoxy-6(5H)-phenanthridinone** Audience: Researchers, scientists, and drug development professionals.

Abstract

The phenanthridinone scaffold is a privileged heterocyclic framework found in numerous bioactive natural products and synthetic pharmaceuticals, renowned for its wide range of pharmacological activities, including the inhibition of poly (ADP-ribose) polymerase (PARP).^[1] This application note provides a detailed, two-part protocol for the synthesis of a specific derivative, **2-Methoxy-6(5H)-phenanthridinone**. The synthesis proceeds via a robust and efficient pathway involving the initial formation of an N-aryl-2-halobenzamide precursor, followed by a palladium-catalyzed intramolecular C-H bond activation and arylation to construct the tricyclic core. This guide is designed for chemistry professionals, offering in-depth procedural details, mechanistic insights, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction: The Significance of the Phenanthridinone Core

Phenanthridin-6(5H)-one and its derivatives are a critical class of N-heterocycles that form the structural basis of many alkaloids and pharmacologically active agents.[1][2] Their biological activities are diverse, encompassing anticancer, antiviral, anti-inflammatory, and antibacterial properties.[3] A notable application is in the development of PARP inhibitors, such as PJ34, which are crucial in cancer therapy.[1]

Given their therapeutic potential, the development of efficient and versatile synthetic routes to access functionalized phenanthridinone derivatives is a significant focus in medicinal chemistry and organic synthesis.[1] Early methods often required harsh conditions or multi-step processes with moderate yields.[1] Modern synthetic chemistry has largely overcome these limitations through the advent of transition-metal catalysis.[1] Palladium-catalyzed reactions, in particular, have emerged as powerful tools for constructing the phenanthridinone skeleton through C-C and C-N bond-forming reactions, offering high efficiency and compatibility with a wide range of functional groups.[1][4][5][6]

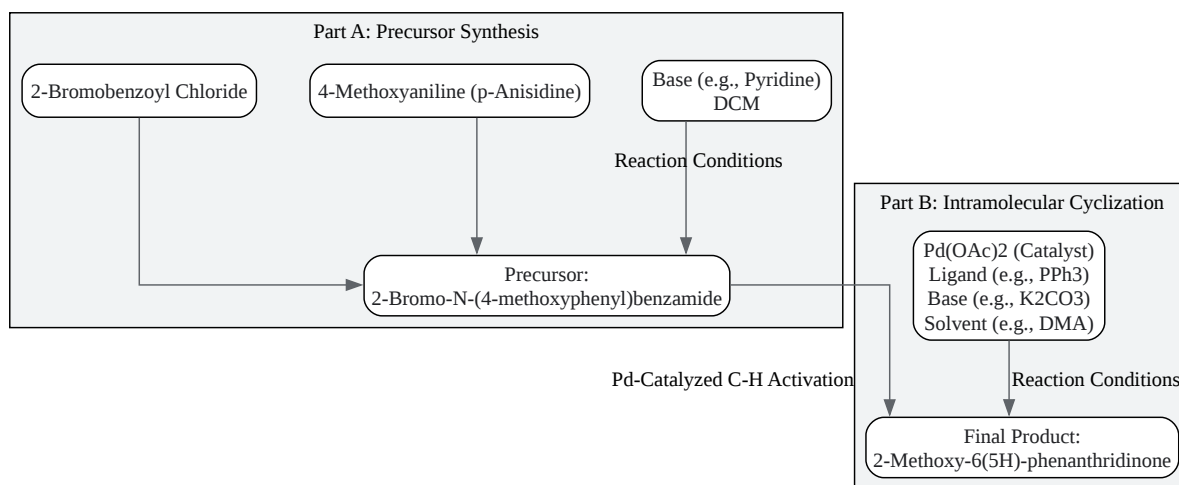
This document details a reliable method for synthesizing **2-Methoxy-6(5H)-phenanthridinone**, a representative derivative, utilizing a palladium-catalyzed intramolecular cyclization of a readily prepared benzamide precursor.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

- **Precursor Synthesis:** Formation of the key intermediate, 2-bromo-N-(4-methoxyphenyl)benzamide, via a standard nucleophilic acyl substitution reaction.
- **Intramolecular Cyclization:** A palladium-catalyzed intramolecular C-H arylation to form the tricyclic phenanthridinone core. This step is the cornerstone of the strategy, leveraging modern cross-coupling principles for efficient ring closure.

The complete workflow is illustrated below.



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Caption: Overall workflow for the synthesis of **2-Methoxy-6(5H)-phenanthridinone**.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are for research use only.

Part A: Synthesis of Precursor, 2-Bromo-N-(4-methoxyphenyl)benzamide

This step involves the formation of an amide bond between an acid chloride and an aniline derivative. The reaction is typically fast and high-yielding.

Materials & Reagents:

- 4-Methoxyaniline (p-Anisidine)
- 2-Bromobenzoyl chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Protocol:

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in anhydrous DCM (approx. 5 mL per mmol of aniline). Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
- **Addition of Acid Chloride:** Dissolve 2-bromobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acid chloride solution dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
- **Workup:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO_3 solution (2x), and finally with brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-bromo-N-(4-methoxyphenyl)benzamide as a white or off-white solid.

Part B: Synthesis of 2-Methoxy-6(5H)-phenanthridinone

This key step employs a palladium-catalyzed intramolecular direct arylation via C-H bond activation. The selection of catalyst, ligand, base, and solvent is critical for reaction efficiency.

[4][8]

Materials & Reagents:

- 2-Bromo-N-(4-methoxyphenyl)benzamide (from Part A)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3) or other suitable phosphine ligand
- Potassium Carbonate (K_2CO_3 , anhydrous powder)
- N,N-Dimethylacetamide (DMA, anhydrous) or other high-boiling polar aprotic solvent
- Schlenk tube or other flask suitable for inert atmosphere reactions
- Argon or Nitrogen gas supply
- Ethyl acetate, water, brine
- Silica gel for column chromatography

Protocol:

- Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the precursor 2-bromo-N-(4-methoxyphenyl)benzamide (1.0 eq), Palladium(II) Acetate (0.05-0.10 eq), a suitable phosphine ligand like PPh_3 (0.10-0.20 eq), and anhydrous Potassium Carbonate (2.0-3.0 eq).

- **Inert Atmosphere:** Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
- **Solvent Addition:** Add anhydrous DMA via syringe.
- **Reaction:** Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously. The reaction is typically run for 12-24 hours. Monitor progress by TLC, observing the consumption of the starting material and the appearance of a new, more polar, fluorescent spot corresponding to the product.
- **Workup:** After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
- **Washing and Drying:** Combine the organic extracts and wash them with water (3x) and brine (1x) to remove the DMA and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- **Purification:** The crude product will appear as a solid or viscous oil. Purify the residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. The product is typically a white to pale yellow solid.

Data Presentation & Characterization

Reagent Summary Table

Reagent (Part B)	Molar Mass (g/mol)	Molar Eq.	Sample Mass (for 1 mmol scale)
2-Bromo-N-(4-methoxyphenyl)benzamide	306.16	1.0	306 mg
Palladium(II) Acetate	224.50	0.05	11.2 mg
Triphenylphosphine (PPh ₃)	262.29	0.10	26.2 mg
Potassium Carbonate (K ₂ CO ₃)	138.21	2.5	345 mg

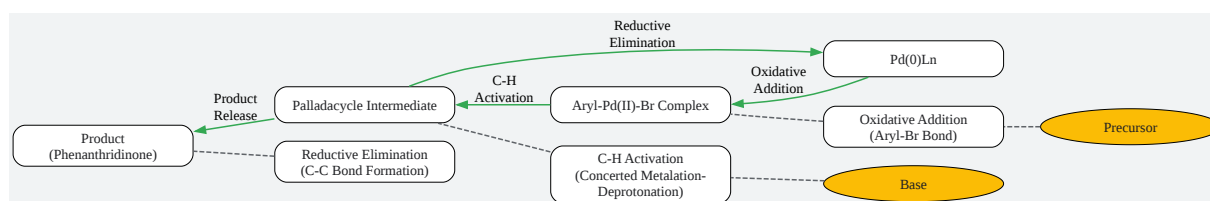
Expected Yield: Based on literature for similar transformations, yields typically range from 60-90%.^[2]

Characterization

- TLC: Monitor reaction using a mobile phase like 3:1 Hexanes:Ethyl Acetate. The product should have a lower R_f value than the starting material and is often fluorescent under UV light (254 nm).
- ¹H NMR: Confirm the structure by proton NMR. Expect to see the disappearance of the signals corresponding to the protons on the bromo-substituted ring and the appearance of characteristic aromatic signals for the tricyclic system. The methoxy singlet should remain around 3.8-3.9 ppm.
- Mass Spectrometry: Confirm the molecular weight of the product (C₁₄H₁₁NO₂): Expected [M+H]⁺ = 226.08.

Mechanistic Insight: The Palladium Catalytic Cycle

The intramolecular C-H arylation is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. While several specific mechanisms can operate depending on the conditions, a commonly accepted pathway is outlined below.



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Caption: Plausible catalytic cycle for the Pd-catalyzed intramolecular C-H arylation.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the precursor, forming an aryl-Pd(II) complex.
- C-H Activation: A base assists in the deprotonation of an ortho C-H bond on the adjacent aryl ring. This occurs via a concerted metalation-deprotonation (CMD) pathway, forming a six-membered palladacycle intermediate.
- Reductive Elimination: The two aryl groups on the palladium center couple, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

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